4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
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Overview
Description
4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes both an isoquinoline and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-bromomethylphenyl with dipentylamine to form an intermediate, which is then reacted with 5-hydroxyisoquinolin-1(2H)-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
- 4-{4-[(Diethylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
Uniqueness
4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific dipentylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
651029-13-9 |
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Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-[4-[(dipentylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C26H34N2O2/c1-3-5-7-16-28(17-8-6-4-2)19-20-12-14-21(15-13-20)23-18-27-26(30)22-10-9-11-24(29)25(22)23/h9-15,18,29H,3-8,16-17,19H2,1-2H3,(H,27,30) |
InChI Key |
PSTCVTULBLHUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
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